molecular formula C19H15BrN2O5 B8800573 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B8800573
M. Wt: 431.2 g/mol
InChI Key: NJNZVKZFRYVFSS-UHFFFAOYSA-N
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Description

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a useful research compound. Its molecular formula is C19H15BrN2O5 and its molecular weight is 431.2 g/mol. The purity is usually 95%.
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Biological Activity

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a chromene core and functional groups that contribute to its biological activity. This article will explore its synthesis, biological activities, and relevant research findings.

  • Chemical Formula : C19H15BrN2O5
  • Molecular Weight : 431.24 g/mol
  • CAS Number : 663214-57-1

The compound contains an amino group and a carbonitrile functionality, which may enhance its biological activity compared to similar compounds.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit notable biological activities. These include:

  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory conditions.
  • Antitumor Activity : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one showed IC50 values of 5.36 ± 0.12 µg/mL against the MCF-7 breast cancer cell line and 9.94 ± 0.15 µg/mL against the HepG2 liver carcinoma cell line .

Table 1: Biological Activities of Related Compounds

Compound NameTarget Cell LineIC50 Value (µg/mL)Activity Type
Compound AMCF-75.36 ± 0.12Antitumor
Compound BHepG29.94 ± 0.15Antitumor
Compound CVariousVariesAnti-inflammatory

Case Study Example

A study conducted on a series of chromene derivatives demonstrated that modifications to the phenyl ring significantly affected their anti-inflammatory and anticancer properties. The presence of bromine and methoxy groups was linked to enhanced activity against specific cancer cell lines .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the chromene core.
  • Introduction of the bromine and methoxy substituents on the phenyl ring.
  • Addition of the amino group and carbonitrile functionality.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile exhibit significant anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes involved in inflammatory pathways, making them candidates for therapeutic applications in treating inflammatory conditions such as arthritis and other autoimmune disorders .

Antimicrobial Activity

Studies on related compounds have shown promising antimicrobial activities. For instance, derivatives of chromene structures have been screened for their effectiveness against various bacterial and fungal strains. The potential of this compound in this regard remains an area of active investigation .

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. Such studies can reveal binding affinities and mechanisms of action that inform its therapeutic potential. The structural uniqueness of this compound may enhance its biological activity compared to its analogs .

Properties

Molecular Formula

C19H15BrN2O5

Molecular Weight

431.2 g/mol

IUPAC Name

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C19H15BrN2O5/c1-23-16-4-9(3-12(20)18(16)24-2)17-10-5-14-15(26-8-25-14)6-13(10)27-19(22)11(17)7-21/h3-6,17H,8,22H2,1-2H3

InChI Key

NJNZVKZFRYVFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-4,5-dimethoxy-benzaldehyde (245 mg, 1 mmol), malononitrile (66 mg, 1 mmol) and sesamol (166 mg, 1.2 mmol) were taken in 10 ml ethanol, charged with piperidine (50 μl, 0.5 mmol) and stirred at room temperature for 3 h. The reaction mixture was then stirred at 80° C. for 64 h. Reaction was complete with the desired product. The reaction mixture was first cooled down to room temperature, diluted with water to about 30 ml, precipitates were collected by filtration, washed with 1:1 mixture of water and methanol (30 ml) and dried to pure solids (348 mg, 81%) under high vacuum.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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